Tauroglycocholic acid, sodium salt
CAS No.: 11006-55-6
Cat. No.: VC21006279
Molecular Formula: C28H47N2NaO8S
Molecular Weight: 594.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11006-55-6 |
|---|---|
| Molecular Formula | C28H47N2NaO8S |
| Molecular Weight | 594.7 g/mol |
| IUPAC Name | sodium;2-[[2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetyl]amino]ethanesulfonate |
| Standard InChI | InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1 |
| Standard InChI Key | PUODKHBECQMSKY-UHFFFAOYSA-M |
| Isomeric SMILES | C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
| SMILES | CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na] |
| Canonical SMILES | CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Introduction
Tauroglycocholic acid, sodium salt, is a bile salt derivative that plays a crucial role in various biological and chemical processes. It is derived from the conjugation of glycocholic acid with taurine and then converted into its sodium salt form. This compound is significant in both physiological functions and industrial applications due to its surfactant properties.
Biological Role
Tauroglycocholic acid, sodium salt, acts as an inhibitor of the biliary acid transporting system of hepatocytes . It also functions as a surfactant, facilitating the solubilization of lipids and membrane-bound proteins similar to other bile salts.
Physiological Functions
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Bile Formation: Bile salts like tauroglycocholate are essential for bile formation by promoting the secretion of cholesterol and phospholipids into the bile canaliculi .
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Digestion: They aid in emulsifying fats during digestion, enhancing lipid absorption.
Biochemical Processes
In the gut, tauroglycocholate can be deconjugated by enzymes such as bile salt hydrolase (BSH), which cleaves the taurine or glycine moiety from conjugated bile acids .
Research Findings
Recent studies have focused on understanding how modifications in enzyme structures affect their activity towards different substrates like tauro-conjugated bile acids . For instance:
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The mutation of specific residues in BSH can alter its affinity for certain substrates.
Moreover, research on transport mechanisms has shown that sodium ions play a critical role in active transport processes involving these compounds across intestinal epithelial cells .
Applications
Tauroglycocholic acid, sodium salt has several applications:
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Biological Studies: Used as a model compound for studying transport mechanisms across cell membranes.
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Pharmaceuticals: Its detergent properties make it useful for solubilizing membrane proteins during drug development processes.
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Chemical Synthesis: Acts as an intermediate or reagent due to its amphiphilic nature.
Given its diverse roles and applications, further research into this compound will likely uncover additional uses both biologically and industrially.
References:
ChemicalBook - TAUROCHOLIC ACID SODIUM SALT HYDRATE JCI - Transport and Metabolism of Conjugated Bile Salts SCCS Opinion on Thioglycolic Acid GLPBio - Sodium Tauroglycocholate Nature - Complex Structure of Bile Salt Hydrolase from Lactobacillus PMC - Ursolic Acid Derivatives Bearing Triazole Moieties ChemicalBook - Sodium Taurocholate PMC - Blocking Sodium-Taurocholate Cotransporting Polypeptide PubChem CID:6335911 – Tauroglycocholic Acid Sodium Salt
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